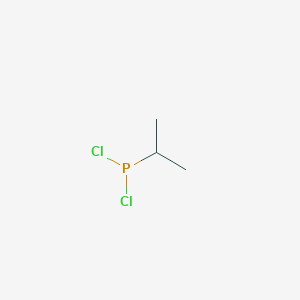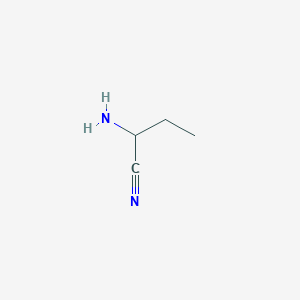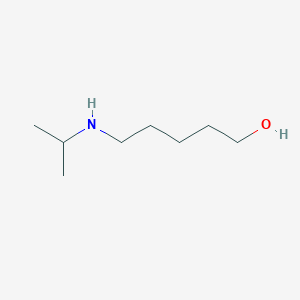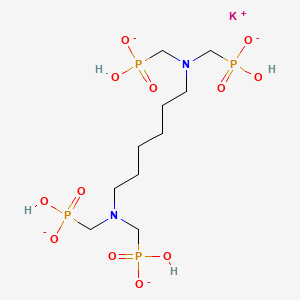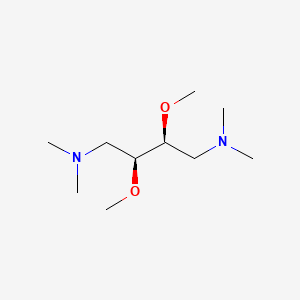
2,2-双(4-氧代环己基)丙烷
描述
“2,2-Bis(4-oxocyclohexyl)propane” is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 . Its IUPAC name is 4,4’-(propane-2,2-diyl)dicyclohexanone . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(4-oxocyclohexyl)propane” consists of a propane-2,2-diyl group (a three-carbon chain with the two end carbons each bonded to an additional group) with a 4-oxocyclohexyl group attached to each of the two end carbons .
Physical And Chemical Properties Analysis
“2,2-Bis(4-oxocyclohexyl)propane” is a solid at 20 degrees Celsius . It has a melting point range of 161.0 to 165.0 degrees Celsius . It is air-sensitive and should be stored under inert gas .
科学研究应用
生物降解和环境影响
2,2-双(4-氧代环己基)丙烷,也称为双酚A(BPA),在环境科学中具有重要意义,特别是关于其生物降解性和对生态系统的影响。研究表明其作为内分泌干扰化学物质(EDC)的作用,以及评估其在自然环境中命运的必要性。Chhaya和Gupte(2013)的研究发现,在反胶囊体系中,酶漆酶可以有效降解BPA,表明了生物修复策略的潜力(Chhaya & Gupte, 2013)。
分析技术和化学性质
对2,2-双(4-氧代环己基)丙烷的分析和纯化对于理解其性质和应用至关重要。Gaughan和Schabron(1984)使用高效液相色谱(HPLC)分离其异构体和杂质,展示了化合物的复杂性质和对精确分析方法的需求(Gaughan & Schabron, 1984)。
牙科和医疗应用
在医疗应用中,特别是在牙科领域,2,2-双(4-氧代环己基)丙烷的衍生物如双甘醇二甲基丙烯酸酯(Bis-GMA)被广泛使用。Pereira等人(2002)探讨了Bis-GMA的聚合和其影响,揭示了其在开发具有改进性能的牙科复合材料中的重要性(Pereira, Nunes, & Kalachandra, 2002)。
催化和聚合过程
2,2-双(4-氧代环己基)丙烷在聚合和催化中的作用是另一个重要的研究领域。Tagle、Diaz和Campbell(1993)使用这种化合物合成聚酯,突出了其在创造具有特定分子量和性质的材料中的实用性(Tagle, Diaz, & Campbell, 1993)。
环境毒理学
了解2,2-双(4-氧代环己基)丙烷的环境和健康影响至关重要。Kang、Aasi和Katayama(2007)回顾了其对水生生物的内分泌干扰效应,强调了对其环境毒性进行全面研究的必要性(Kang, Aasi, & Katayama, 2007)。
先进材料科学
该化合物在先进材料科学中的应用,特别是在创建用于磁性应用的自旋团簇方面,由Ferguson等人(2011)探讨。他们报告了使用双三羟甲基丙烷合成镍和钴基自旋团簇的合成和性质(Ferguson, Schmidtmann, Brechin, & Murrie, 2011)。
安全和危害
The safety data sheet for “2,2-Bis(4-oxocyclohexyl)propane” advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also suggests keeping people away from and upwind of any spill or leak .
属性
IUPAC Name |
4-[2-(4-oxocyclohexyl)propan-2-yl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWVCXABNZBPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225151 | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-oxocyclohexyl)propane | |
CAS RN |
7418-16-8 | |
| Record name | 4,4′-(1-Methylethylidene)bis[cyclohexanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7418-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-methylethylidene)biscyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





